molecular formula C20H26OSn B14299213 Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane CAS No. 113365-20-1

Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane

Cat. No.: B14299213
CAS No.: 113365-20-1
M. Wt: 401.1 g/mol
InChI Key: NHIAGDZQCUDAMU-UHFFFAOYSA-N
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Description

Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a complex organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane typically involves the reaction of trimethyltin chloride with a suitable organolithium or Grignard reagent derived from 3-methyl-2,2-diphenyloxetane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction conditions often include low temperatures to control the reactivity of the organometallic intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane can undergo various chemical reactions, including:

    Oxidation: The tin atom can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced under specific conditions to form different organotin species.

    Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like halides, alkoxides, and amines are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.

Scientific Research Applications

Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.

    Biology: Organotin compounds, including this one, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of organotin compounds in treating various diseases.

    Industry: The compound is used in the production of polymers, coatings, and other materials due to its ability to modify the properties of these materials.

Mechanism of Action

The mechanism of action of Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane involves its interaction with molecular targets through the tin atom. The tin atom can form bonds with various biological molecules, affecting their function and activity. The pathways involved may include inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyltin chloride
  • Triphenyltin chloride
  • Tributyltin oxide

Uniqueness

Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane is unique due to the presence of the 3-methyl-2,2-diphenyloxetane moiety, which imparts distinct chemical and physical properties compared to other organotin compounds

Properties

CAS No.

113365-20-1

Molecular Formula

C20H26OSn

Molecular Weight

401.1 g/mol

IUPAC Name

trimethyl-[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane

InChI

InChI=1S/C17H17O.3CH3.Sn/c1-16(2)13-18-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15;;;;/h3-12H,1,13H2,2H3;3*1H3;

InChI Key

NHIAGDZQCUDAMU-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1(C2=CC=CC=C2)C3=CC=CC=C3)C[Sn](C)(C)C

Origin of Product

United States

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